Hydrophobicity (XLogP3) Gradient Across the Homologous Series: C12 Provides the Highest Lipophilicity Within the Dithiaalkanediol Class
The computed XLogP3-AA values from PubChem demonstrate a systematic increase in lipophilicity with increasing central alkane chain length across the dithiaalkanediol series. The C12 compound (4.8) is 1.0 log unit more lipophilic than the C10 analog (Tiadenol, 3.8), 3.2 log units higher than the C6 analog (1.6), and 4.8 log units above the C2 analog (0). This means the C12 compound partitions approximately 10-fold more into octanol relative to water compared to C10, and over 1,500-fold more than the C6 analog [1][2][3].
| Evidence Dimension | Hydrophobicity (XLogP3-AA, computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 |
| Comparator Or Baseline | C10 (Tiadenol, CAS 6964-20-1): 3.8; C6 (CAS 5416-14-8): 1.6; C2 (CAS 5244-34-8): 0 |
| Quantified Difference | ΔXLogP3 vs. C10: +1.0 (≈10× greater octanol partitioning); vs. C6: +3.2 (≈1,585×); vs. C2: +4.8 (≈63,000×) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15), consistent methodology across all four compounds |
Why This Matters
Higher logP directly impacts solvent selection for reactions, extraction efficiency, chromatographic retention time, and compatibility in hydrophobic polymer matrices—making C12 the only candidate suitable for applications requiring high lipophilicity without introducing perfluorinated or siloxane moieties.
- [1] PubChem Compound Summary for CID 6451796, 2,2'-(Dodecane-1,12-diylbis(thio))bisethanol. Computed Properties: XLogP3-AA = 4.8. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 23403, Tiadenol (CAS 6964-20-1). Computed Properties: XLogP3-AA = 3.8. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary for CID 79440, 2,2'-(Hexane-1,6-diylbis(thio))bisethanol (CAS 5416-14-8). Computed Properties: XLogP3-AA = 1.6. National Center for Biotechnology Information, 2025. View Source
